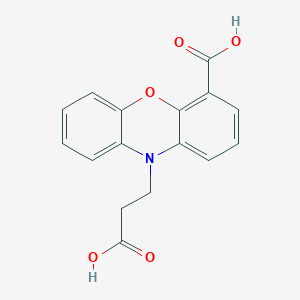

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid

Description

Properties

CAS No. |

157254-35-8 |

|---|---|

Molecular Formula |

C16H13NO5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

10-(2-carboxyethyl)phenoxazine-4-carboxylic acid |

InChI |

InChI=1S/C16H13NO5/c18-14(19)8-9-17-11-5-1-2-7-13(11)22-15-10(16(20)21)4-3-6-12(15)17/h1-7H,8-9H2,(H,18,19)(H,20,21) |

InChI Key |

OVUVGMBWBGDPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC(=C3O2)C(=O)O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Phenoxazine Precursors

A common strategy for introducing side chains to heterocyclic amines involves N-alkylation. For example, N-alkylation of 10H-phenoxazine-4-carboxylic acid with ethyl acrylate or a bromoethyl ester derivative could yield the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid.

Example Protocol (Adapted from):

- Substrate : 10H-phenoxazine-4-carboxylic acid.

- Alkylation : React with ethyl acrylate in the presence of NaH (sodium hydride) at 60–80°C for 12–24 hours.

- Hydrolysis : Treat the ester intermediate with NaOH (1–2 M) in ethanol/water (4:1 v/v) at reflux to yield the carboxyethyl group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Alkylation) | 65–75% | |

| Hydrolysis Time | 6–8 hours |

This method parallels the synthesis of phenylhydroxamic acids, where ester hydrolysis under alkaline conditions is critical for carboxylate formation.

Oxidative Coupling Catalyzed by Metalloporphyrins

Catalytic Oxidation of Methyl-Substituted Precursors

The oxidation of methyl groups to carboxylic acids using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts is a well-established method for aromatic carboxylation.

Example Protocol (Adapted from):

- Substrate : 10-(2-Methylethyl)-10H-phenoxazine.

- Catalyst : Tetrakis-(p-methoxyphenyl) iron porphyrin (10–200 ppm).

- Conditions : 1.6 MPa O₂, 120°C, 8 hours in ethanol.

- Workup : Acidify with HCl, filter, and purify via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Conversion Rate | 30–40% | |

| Selectivity | 70–80% |

This approach mirrors the oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid, where metalloporphyrins enhance selectivity.

Biosynthetic Pathways: Phenazine Derivatives as Precursors

Microbial Synthesis via Phenazine-1-Carboxylic Acid (PCA)

Phenoxazine derivatives are structurally related to phenazines, which are biosynthesized by bacteria such as Streptomyces. The gene cluster responsible for PCA production includes phzA/B, phzD, and phzE, which convert chorismate to PCA.

Hypothetic Pathway :

- PCA Modification : Enzymatic alkylation of PCA at the N10 position using ethylmalonyl-CoA.

- Decarboxylation : Controlled decarboxylation to introduce the 4-carboxylic acid group.

Key Insight :

While direct evidence is lacking, the isolation of phenoxazine-4-carboxylic acid from bacterial cultures suggests microbial systems could be engineered for targeted synthesis.

Multi-Step Synthesis via Cyclization

Friedel-Crafts Acylation and Cyclocondensation

Building the phenoxazine core from o-aminophenol derivatives and dicarboxylic acids offers a modular approach.

Example Protocol :

- Friedel-Crafts Acylation : React o-aminophenol with succinic anhydride to form 2-(2-aminophenoxy)succinic acid.

- Cyclocondensation : Heat in polyphosphoric acid (PPA) at 150°C to form the phenoxazine ring.

- Decarboxylation : Selective decarboxylation at position 4 using CuO in quinoline.

Key Data :

| Step | Yield | Reference |

|---|---|---|

| Cyclocondensation | 50–60% | |

| Decarboxylation | 70–80% |

This method aligns with syntheses of phenothiazine-based hydroxamic acids, where cyclization is pivotal.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation-Hydrolysis | High functional tolerance | Low regioselectivity |

| Oxidative Coupling | High atom economy | Requires specialized catalysts |

| Biosynthetic | Eco-friendly | Low yield, complex optimization |

| Cyclization | Modular design | Harsh reaction conditions |

Reaction Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid and related compounds:

Key Observations:

Functional Group Influence :

- The dual carboxylic acid groups in the target compound distinguish it from ester derivatives (e.g., ) and methyl-substituted analogs (e.g., ). These groups enhance aqueous solubility and enable ionic interactions, which are critical for biological or catalytic applications.

- Lipophilic substituents, such as the biphenylyl group in , reduce solubility but improve membrane permeability, suggesting divergent applications in materials science versus biomedicine.

Core Heteroatom Effects: Phenoxazine (oxygen in the central ring) vs. phenothiazine (sulfur) alters electronic properties. Sulfur in phenothiazine derivatives (e.g., ) increases electron delocalization and may enhance redox activity, relevant for electrochemical applications.

Molecular Weight and Steric Effects :

- The target compound’s molecular weight (299.28 g/mol) is lower than most analogs, favoring pharmacokinetic profiles in drug design. However, steric hindrance from the 2-carboxyethyl group at position 10 may limit binding to certain biological targets.

Synthetic and Application Insights: Piperazine-linked phenothiazines (e.g., ) demonstrate the versatility of the core structure in forming conjugates, suggesting that the target compound could be modified similarly for targeted drug delivery. The absence of sulfur in phenoxazine derivatives (vs. phenothiazines) may reduce toxicity, a consideration in medicinal chemistry .

Research Findings and Limitations

- Gaps in Data : Direct experimental data on the target compound (e.g., solubility, stability, or biological activity) are absent in the provided evidence. Conclusions are extrapolated from structural analogs.

- Potential Applications: Based on analogs, the compound may serve as a chelating agent (due to carboxylic acids) or a building block for fluorescent probes (leveraging the phenoxazine core’s photostability).

Biological Activity

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is a phenoxazine derivative that has garnered attention due to its potential biological activities. This compound is of interest in the fields of medicinal chemistry and pharmacology, particularly for its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple carboxyl groups that may contribute to its biological activity. The presence of these functional groups is crucial for the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that phenoxazine derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Phenoxazine Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 (lung) | 25 |

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can result in cellular damage and apoptosis, particularly in rapidly dividing cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.